molecular formula C13H15NO B13186755 1-(1-Isocyanatocyclopentyl)-3-methylbenzene

1-(1-Isocyanatocyclopentyl)-3-methylbenzene

Cat. No.: B13186755
M. Wt: 201.26 g/mol
InChI Key: VSXPHCFNFMXOOC-UHFFFAOYSA-N
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Description

1-(1-Isocyanatocyclopentyl)-3-methylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a cyclopentyl ring, which is further connected to a methyl-substituted benzene ring

Preparation Methods

The synthesis of 1-(1-Isocyanatocyclopentyl)-3-methylbenzene typically involves the reaction of 1-cyclopentylamine with 3-methylbenzoyl chloride to form an intermediate, which is then treated with phosgene to introduce the isocyanate group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of the isocyanate group . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Isocyanatocyclopentyl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions. Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrogen gas. .

Scientific Research Applications

1-(1-Isocyanatocyclopentyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatocyclopentyl)-3-methylbenzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This group can react with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

1-(1-Isocyanatocyclopentyl)-3-methylbenzene can be compared with other isocyanate-containing compounds such as:

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(1-isocyanatocyclopentyl)-3-methylbenzene

InChI

InChI=1S/C13H15NO/c1-11-5-4-6-12(9-11)13(14-10-15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3

InChI Key

VSXPHCFNFMXOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)N=C=O

Origin of Product

United States

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